molecular formula C7H10N4 B13170612 2-(3-Amino-1H-pyrazol-1-YL)butanenitrile

2-(3-Amino-1H-pyrazol-1-YL)butanenitrile

Cat. No.: B13170612
M. Wt: 150.18 g/mol
InChI Key: MJJPRUBZTBYVIM-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)butanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with receptors, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole: A simpler analog with similar reactivity but lacking the butanenitrile group.

    4-(3-Amino-1H-pyrazol-1-yl)butanenitrile: A positional isomer with different chemical properties.

    2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanenitrile:

Uniqueness

2-(3-Amino-1H-pyrazol-1-yl)butanenitrile is unique due to the presence of both the amino and nitrile functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)butanenitrile

InChI

InChI=1S/C7H10N4/c1-2-6(5-8)11-4-3-7(9)10-11/h3-4,6H,2H2,1H3,(H2,9,10)

InChI Key

MJJPRUBZTBYVIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)N1C=CC(=N1)N

Origin of Product

United States

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